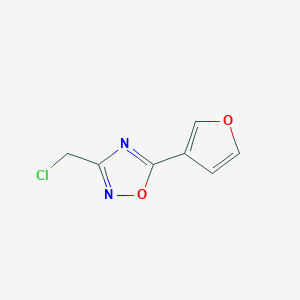

3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole

CAS No.: 1056157-29-9

Cat. No.: VC2548609

Molecular Formula: C7H5ClN2O2

Molecular Weight: 184.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1056157-29-9 |

|---|---|

| Molecular Formula | C7H5ClN2O2 |

| Molecular Weight | 184.58 g/mol |

| IUPAC Name | 3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C7H5ClN2O2/c8-3-6-9-7(12-10-6)5-1-2-11-4-5/h1-2,4H,3H2 |

| Standard InChI Key | XIMAUSTTXYGYOZ-UHFFFAOYSA-N |

| SMILES | C1=COC=C1C2=NC(=NO2)CCl |

| Canonical SMILES | C1=COC=C1C2=NC(=NO2)CCl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is characterized by a molecular formula of C₇H₅ClN₂O₂ and a molecular weight of 184.58 g/mol . The compound features three key structural elements: a furan ring, a 1,2,4-oxadiazole ring, and a chloromethyl substituent. These structural features contribute to its unique chemical properties and reactivity profile.

It's important to note the existence of a structural isomer, 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole (CAS: 1258651-36-3), which differs in the position of the chloromethyl group on the oxadiazole ring . This illustrates the positional variability possible within this class of compounds, which can significantly affect their biological and chemical properties.

Physical Properties

The physical properties of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole are summarized in the following table:

These properties make the compound suitable for various laboratory applications and synthetic procedures, particularly in medicinal chemistry and drug discovery efforts.

Synthesis Methods

Synthetic Procedures for Related Compounds

For structurally related compounds, such as 2,5-disubstituted-1,3,4-oxadiazole derivatives, specific synthetic routes have been documented. For instance, one approach involves mixing the intermediate (1 equivalent) with dichloromethane, followed by the addition of HATU (0.3 equivalents) and N,N-diisopropyl ethylamine (2 equivalents). The reaction mixture is stirred at room temperature for 5-10 minutes, after which the appropriate carboxylic acids (1.2 equivalents) are added, and stirring continues for 3-5 hours .

While this specific procedure is for a different oxadiazole isomer, it illustrates the general synthetic principles that might be applied to the synthesis of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole, with appropriate modifications to account for structural differences.

Chemical Reactivity

Nucleophilic Substitution Reactions

The chloromethyl group in 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is highly reactive toward nucleophilic substitution reactions. This reactivity makes the compound an excellent building block for the synthesis of more complex molecules. Typical nucleophiles include amines, thiols, and azides, which can replace the chlorine atom to form new derivatives with altered properties.

These reactions generally follow an SN2 mechanism, where the nucleophile attacks the carbon atom of the chloromethyl group, displacing the chloride ion. The reaction can be represented as:

R-CH₂Cl + Nu⁻ → R-CH₂-Nu + Cl⁻

Where R represents the oxadiazole-furan moiety and Nu⁻ represents the nucleophile.

Reactions Involving the Heterocyclic Rings

Both the furan and oxadiazole rings in 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole can participate in various chemical transformations. The furan ring, being electron-rich, is particularly susceptible to electrophilic aromatic substitution reactions and can undergo oxidation under specific conditions.

The oxadiazole ring, on the other hand, is relatively stable but can be modified through specific reactions targeting the ring structure. These can include reduction reactions using reagents like lithium aluminum hydride, which can lead to ring opening or transformation.

Reactivity Table

The following table summarizes the key reactive sites and potential transformations of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole:

| Reactive Site | Type of Reaction | Potential Products |

|---|---|---|

| Chloromethyl Group | Nucleophilic Substitution | Amines, ethers, thioethers, azides |

| Furan Ring | Electrophilic Aromatic Substitution | Substituted furans |

| Furan Ring | Oxidation | Ring-opened products, furanones |

| Oxadiazole Ring | Reduction | Ring-opened products, amines |

| Oxadiazole Ring | Cycloaddition | Complex heterocycles |

This reactivity profile makes 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole a versatile starting material for the synthesis of diverse chemical libraries, particularly for medicinal chemistry applications.

Biological Activities and Applications

Research Directions and Future Applications

Based on the available literature, several promising research directions for 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole and its derivatives can be identified:

-

Development of novel antimicrobial agents to address the growing concern of antibiotic resistance

-

Exploration of antioxidant properties for potential applications in conditions associated with oxidative stress

-

Investigation of TGR5 agonistic activity for diabetes and metabolic disorder treatments

-

Synthesis of derivative libraries for structure-activity relationship studies

These research directions could lead to the development of novel therapeutic agents with enhanced efficacy, selectivity, and reduced side effects.

| Precaution Category | Recommended Measures |

|---|---|

| Personal Protective Equipment | Wear appropriate gloves, eye protection, and laboratory coat |

| Ventilation | Work in a well-ventilated area or under a fume hood |

| Storage | Store in a cool, dry place, away from incompatible materials |

| Exposure Prevention | Avoid contact with skin and eyes; avoid inhalation of vapors |

| Emergency Response | Have appropriate emergency equipment readily available |

These precautions are essential for minimizing risk when working with this compound, particularly in research and development settings .

Comparative Analysis with Similar Compounds

Structural Comparisons

3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole belongs to a family of oxadiazole derivatives with varying structural features. Understanding these structural relationships is crucial for predicting biological activity and developing structure-activity relationships.

The following table compares 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole with structurally related compounds:

| Compound | Key Structural Features | Differences from Target Compound |

|---|---|---|

| 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole | Chloromethyl at position 5, furan at position 3 | Reversed positions of substituents on oxadiazole ring |

| 3-(Chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole | Chloromethyl at position 3, furan at position 2 | Different position of attachment on furan ring |

| 2,5-disubstituted-1,3,4-oxadiazole derivatives | 1,3,4-oxadiazole core | Different oxadiazole isomer |

| 3,4,5-trisubstituted-4,5-dihydro-1,2,4-oxadiazole | Partially reduced 1,2,4-oxadiazole with three substituents | Additional substituent and partially reduced oxadiazole ring |

These structural variations can significantly impact the physicochemical properties, reactivity, and biological activities of these compounds, highlighting the importance of precise structural characterization in drug discovery and development.

Activity Comparisons

Based on studies of structurally similar compounds, the following comparative activity profile can be proposed:

While specific activity data for 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is limited, these comparisons provide insights into its potential biological profile and suggest directions for future research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume